7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H23ClN6O2 and its molecular weight is 390.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound CBKinase1_008931 is primarily targeted towards the Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Biochemical Pathways
CK1α is involved in several biochemical pathways. It is one of the main components of the Wnt/β-catenin signaling pathway . CK1α phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 (also known as MDMX) .
Result of Action
The molecular and cellular effects of CBKinase1_008931’s action are largely dependent on its interaction with CK1α. By modulating the activity of CK1α, CBKinase1_008931 can potentially influence various cellular processes regulated by CK1α, including cell cycle progression, apoptosis, and autophagy .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-22(2)10-9-20-17-21-15-14(16(26)24(4)18(27)23(15)3)25(17)11-12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHVVMLMYOBMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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